molecular formula C8H10O4 B8642942 ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate

ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate

Cat. No.: B8642942
M. Wt: 170.16 g/mol
InChI Key: LNIOLRGPCMYXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dihydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with a suitable dihydrofuran derivative. One common method is the condensation reaction between ethyl acetoacetate and 2,3-dihydrofuran in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The dihydrofuran ring may also interact with enzymes or other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A simpler ester with a similar structure but lacking the dihydrofuran ring.

    2,3-Dihydrofuran: A compound that shares the dihydrofuran ring but lacks the ester functionality.

    Ethyl 2-oxoacetate: Another ester with a similar functional group but without the dihydrofuran ring.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate

InChI

InChI=1S/C8H10O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h5H,2-4H2,1H3

InChI Key

LNIOLRGPCMYXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=COCC1

Origin of Product

United States

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